3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304435
InChI: InChI=1S/C26H28N4O5S2/c1-16-6-5-11-29-23(16)28-22(27-10-13-33-2)18(24(29)31)15-21-25(32)30(26(36)37-21)12-9-17-7-8-19(34-3)20(14-17)35-4/h5-8,11,14-15,27H,9-10,12-13H2,1-4H3/b21-15-
SMILES:
Molecular Formula: C26H28N4O5S2
Molecular Weight: 540.7 g/mol

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16304435

Molecular Formula: C26H28N4O5S2

Molecular Weight: 540.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C26H28N4O5S2
Molecular Weight 540.7 g/mol
IUPAC Name (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H28N4O5S2/c1-16-6-5-11-29-23(16)28-22(27-10-13-33-2)18(24(29)31)15-21-25(32)30(26(36)37-21)12-9-17-7-8-19(34-3)20(14-17)35-4/h5-8,11,14-15,27H,9-10,12-13H2,1-4H3/b21-15-
Standard InChI Key CYRMGNVCXOLSBD-QNGOZBTKSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCOC
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCOC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold substituted at positions 2 and 3. The 3-position features a (Z)-configured thiazolidin-5-ylidene group linked to a 3,4-dimethoxyphenethyl chain, while the 2-position hosts a 2-methoxyethylamino substituent . Key structural elements include:

FeatureRole in Bioactivity
Thiazolidin-2-thioneEnhances metal chelation and redox activity
3,4-DimethoxyphenylModulates lipophilicity and receptor binding
Methoxyethylamino groupImproves solubility and pharmacokinetics

The Z-configuration at the thiazolidinone double bond is critical for maintaining planar geometry, facilitating π-π stacking with biological targets.

Synthesis and Manufacturing Considerations

Synthetic Pathway

The synthesis involves sequential coupling reactions, as outlined below:

  • Thiazolidinone Formation: Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with carbon disulfide and chloroacetic acid yields the 4-oxo-2-thioxo-thiazolidine intermediate.

  • Pyrido-Pyrimidinone Assembly: Cyclization of 2-aminopyridine derivatives with ethyl acetoacetate constructs the pyrido[1,2-a]pyrimidin-4-one core.

  • Knoevenagel Condensation: The thiazolidinone and pyrido-pyrimidinone moieties are coupled via a Z-selective Knoevenagel reaction, achieving the final structure.

Challenges include controlling stereochemistry at the exocyclic double bond and optimizing yields (reported at 35–40% in preliminary studies).

Molecular Interaction and Mechanism of Action

Target Engagement

Docking simulations reveal dual binding modes:

  • Mode 1: Thiazolidinone sulfur coordinates to COX-2’s Tyr385, while the pyrido-pyrimidine stacks with Phe518.

  • Mode 2: The methoxyethyl chain occupies a solvent-exposed region of bacterial dihydrofolate reductase, minimizing off-target effects.

ADMET Properties

ParameterValueImplication
LogP3.2Moderate lipophilicity
H-bond acceptors8Favorable solubility
CYP3A4 inhibitionIC₅₀ = 12 μMLow drug-drug interaction risk

Despite favorable solubility (∼25 mg/mL in aqueous buffers), the compound exhibits moderate plasma protein binding (89%), necessitating dosage adjustments .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity Shift
STK982877 (PubChem CID 1960335)Ethylamino vs. methoxyethylaminoReduced COX-2 inhibition (−7.1 kcal/mol)
US7795293B2 Patent CompoundPyrazol-4-ylidene vs. thiazolidinoneSpecific TPO receptor agonism

The methoxyethyl group in the subject compound enhances water solubility by 40% compared to ethylamino analogues, addressing formulation challenges seen in earlier derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator